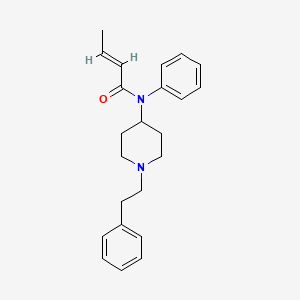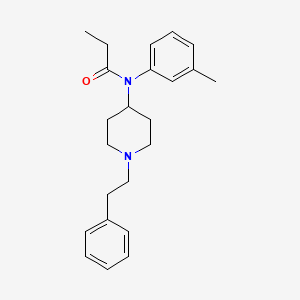
Silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanol is a functional group in silicon chemistry characterized by the connectivity Si–O–H. It is analogous to the hydroxy functional group (C–O–H) found in alcohols. Silanols are often intermediates in organosilicon chemistry and silicate mineralogy. They play a crucial role in various chemical processes and industrial applications .
Synthetic Routes and Reaction Conditions:
From Alkoxysilanes: Silanols can be synthesized by hydrolyzing alkoxysilanes.
From Silyl Halides: The most common method involves the hydrolysis of chlorosilanes.
By Oxidation of Silyl Hydrides: Hydrosilanes can be oxidized using various oxidants such as air, peracids, dioxiranes, and potassium permanganate.
Industrial Production Methods:
Hydrolysis of Dichlorosilanes: This method involves the hydrolysis or methanolysis of dichlorosilanes, leading to a mixture of linear and cyclic oligomeric siloxanes.
High-Temperature Vulcanization: This method uses radical-initiated crosslinking, typically with peroxides, to produce this compound-functionalized polymers.
Types of Reactions:
Oxidation: Silanols can be formed by the oxidation of silyl hydrides.
Hydrolysis: The hydrolysis of silyl halides and alkoxysilanes is a common method to produce silanols.
Condensation: Silanols condense to form disiloxanes, a process that is fundamental in the sol-gel process.
Common Reagents and Conditions:
Hydrolysis Reagents: Water is commonly used for the hydrolysis of silyl halides and alkoxysilanes.
Oxidizing Agents: Air, peracids, dioxiranes, and potassium permanganate are used for the oxidation of silyl hydrides.
Major Products:
Disiloxanes: Formed by the condensation of silanols.
Hydrochloric Acid: A byproduct of the hydrolysis of chlorosilanes.
Applications De Recherche Scientifique
Silanols have a wide range of applications in various fields:
Mécanisme D'action
Silanols exert their effects primarily through their ability to form hydrogen bonds and undergo condensation reactions. The Si–O–H bond in silanols is more acidic than the corresponding C–O–H bond in alcohols, allowing silanols to participate in various chemical reactions . The molecular targets and pathways involved include the formation of siloxane linkages (Si–O–Si), which are essential in the production of silicone-based materials .
Comparaison Avec Des Composés Similaires
Siloxanes: Compounds containing Si–O–Si linkages, formed by the condensation of silanols.
Silyl Ethers: Compounds with the connectivity Si–O–R, where R is an organic group.
Silanediols and Silanetriols: Compounds with two or three hydroxyl groups bonded to silicon, respectively.
Uniqueness of Silanol: Silanols are unique due to their ability to form strong hydrogen bonds and their higher acidity compared to alcohols. This makes them highly reactive and versatile intermediates in various chemical processes .
Propriétés
Numéro CAS |
854228-08-3 |
|---|---|
Formule moléculaire |
H4OSi |
Poids moléculaire |
48.116 g/mol |
Nom IUPAC |
hydroxysilane |
InChI |
InChI=1S/H4OSi/c1-2/h1H,2H3 |
Clé InChI |
SCPYDCQAZCOKTP-UHFFFAOYSA-N |
SMILES canonique |
O[SiH3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] icosa-5,8,11,14-tetraenoate](/img/structure/B10779013.png)
![cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val]](/img/structure/B10779018.png)
![7,19-dihydroxy-5-(2-hydroxypropyl)-21-[(2R)-2-hydroxypropyl]-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione](/img/structure/B10779022.png)
![4-[(1S)-1-[[5-chloro-2-(3-fluorophenoxy)pyridine-3-carbonyl]amino]ethyl]benzoic Acid](/img/structure/B10779028.png)




![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B10779058.png)

![(R)-[(2S,4R,5S)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10779067.png)
![(2S,5S)-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-(benzylamino)-N-[2-(4-methoxyphenyl)ethyl]-2-[[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]hexanamide](/img/structure/B10779079.png)


